molecular formula C6H4BrN3O B1529571 4-Amino-5-bromofuro[2,3-D]pyrimidine CAS No. 1211525-35-7

4-Amino-5-bromofuro[2,3-D]pyrimidine

Cat. No. B1529571
M. Wt: 214.02 g/mol
InChI Key: UWXSLPNUDZRXII-UHFFFAOYSA-N
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Description

4-Amino-5-bromofuro[2,3-D]pyrimidine is a compound that has been studied for its potential pharmacological effects . It is known to exist in both natural and synthetic forms . This compound is also known as ABT-702 dihydrochloride .


Synthesis Analysis

The synthesis of pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, involves numerous methods . For instance, one method involves the reaction of 6-arylamino derivatives with alkylamines to form 6-alkylamino-4-arylamino-5-acetyl-2-phenylpyrimidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Amino-5-bromofuro[2,3-D]pyrimidine is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-bromofuro[2,3-D]pyrimidine include a melting point of 287–288 °C . It is also known to be insoluble in water but soluble in DMSO .

Scientific Research Applications

Mutagenic Effect Studies

  • Mutagenesis Research : 4-Amino-5-bromofuro[2,3-D]pyrimidine and similar analogues have been studied for their mutagenic effects on phages. They were found to induce mutations in specific genetic conditions, showing potential for genetic research (Freese, 1959).

Synthesis and Biological Activity

  • Drug Development : These compounds are used in the synthesis of new drugs with antibacterial and antinociceptive effects. For instance, amino-pyrimidine derivatives have shown potential in antimicrobial activity and pain relief (Waheed et al., 2008).
  • Antiviral and Antitumor Applications : 4-Amino-5-bromofuro[2,3-D]pyrimidine derivatives have shown significant antiviral and antitumor activities, making them valuable in cancer and viral infection research (Devambatla et al., 2016).

Future Directions

Research into pyrimidines, including 4-Amino-5-bromofuro[2,3-D]pyrimidine, continues to be a promising area of study. Their diverse biological potential makes them interesting targets for the development of new therapeutic agents . Future research may focus on enhancing their anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-bromofuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSLPNUDZRXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2O1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292130
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromofuro[2,3-D]pyrimidine

CAS RN

1211525-35-7
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromofuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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